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Rebaudioside N(P) -

Rebaudioside N(P)

Catalog Number: EVT-13531983
CAS Number:
Molecular Formula: C56H90O32
Molecular Weight: 1275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rebaudioside N is naturally present in the leaves of Stevia rebaudiana, although it occurs in lower concentrations compared to other steviol glycosides. The extraction and purification of this compound from the plant involve specific techniques to yield higher concentrations suitable for commercial use. The natural occurrence of rebaudioside N is typically less than 0.1% in dry leaf extracts, necessitating advanced extraction methods to obtain it in significant quantities for industrial applications .

Classification

Rebaudioside N belongs to the class of compounds known as glycosides, specifically steviol glycosides. These compounds are characterized by their sugar moieties attached to a steviol backbone. The classification of rebaudioside N can be further detailed based on its structural components, which include multiple glucose units and a rhamnose unit, distinguishing it from other glycosides within the same family .

Synthesis Analysis

Methods

The synthesis of rebaudioside N can be achieved through both natural extraction and synthetic methods. Natural extraction involves using solvents such as ethanol or water to dissolve the glycosides from dried Stevia leaves, followed by purification processes like chromatography.

In synthetic approaches, enzymatic methods utilizing glycosyltransferases are employed. For instance, specific enzymes can catalyze the transfer of sugar moieties onto a steviol backbone, allowing for the selective synthesis of rebaudioside N from precursor compounds like rebaudioside D .

Technical Details

The enzymatic synthesis typically involves:

  • Enzymatic Catalysis: Using specific glycosyltransferases that facilitate the attachment of sugar units.
  • Reaction Conditions: Optimizing pH, temperature, and substrate concentrations to enhance yield.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.
Molecular Structure Analysis

Structure

The molecular formula for rebaudioside N is C44H70O22C_{44}H_{70}O_{22}, with a molecular weight of approximately 950.01 g/mol. Its structure includes several sugar units:

  • A core steviol structure
  • Multiple glucose and rhamnose units attached via glycosidic bonds

This complex structure contributes to its sweet taste and stability under various conditions .

Data

The structural characterization can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and the connectivity between different sugar units .

Chemical Reactions Analysis

Reactions

Rebaudioside N participates in various chemical reactions typical for glycosides:

  • Hydrolysis: Under acidic or enzymatic conditions, rebaudioside N can hydrolyze to release steviol and sugar components.
  • Glycosylation: It can act as a substrate in further glycosylation reactions to form more complex glycosides.

Technical Details

The hydrolysis reaction can be monitored using HPLC to quantify the concentration of free sugars and steviol released over time. Glycosylation reactions are similarly analyzed by tracking changes in product profiles using chromatographic techniques .

Mechanism of Action

Process

The sweetness of rebaudioside N arises from its interaction with taste receptors on the tongue. Upon consumption, it binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Research indicates that rebaudioside N's binding affinity may vary compared to other steviol glycosides, contributing to its unique sweetness profile. Studies exploring receptor interactions provide valuable data on how modifications in molecular structure affect sensory perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility varies with temperature
  • Taste Profile: Intense sweetness with potential bitter aftertaste at high concentrations

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Sweetness intensity may vary with pH changes.

Relevant analyses include thermal stability tests and solubility assessments under varying conditions, which help determine optimal storage and usage parameters for food applications .

Applications

Rebaudioside N has significant potential as a natural sweetener in various food products due to its high sweetness intensity and low caloric content. Its applications include:

  • Food Industry: Used as a sugar substitute in beverages, desserts, and processed foods.
  • Pharmaceuticals: Potential use as a sweetening agent in medicinal formulations.
  • Research: Investigated for its metabolic effects and potential health benefits related to non-caloric sweeteners.

The growing demand for natural sweeteners has positioned rebaudioside N as an attractive alternative to artificial sweeteners, aligning with consumer preferences for healthier options .

Properties

Product Name

Rebaudioside N(P)

IUPAC Name

[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O32

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3

InChI Key

AKEKAGBWNXIWSS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

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